![molecular formula C20H14N2O6S B2659266 methyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate CAS No. 939889-11-9](/img/structure/B2659266.png)

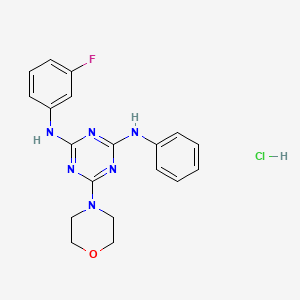

methyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

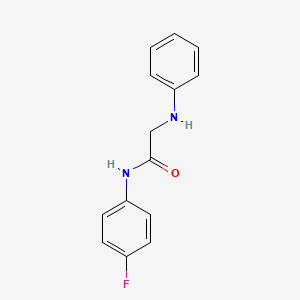

The compound “methyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate” is a complex organic molecule. It contains several functional groups, including a nitro group (-NO2), an amino group (-NH2), a methyl ester group (-COOCH3), and a thiochromeno[4,3-b]pyran ring system. The presence of these functional groups suggests that this compound might have interesting chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It includes a thiochromeno[4,3-b]pyran ring system, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). This ring system is substituted with a nitrophenyl group, an amino group, and a methyl ester group .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. For example, the nitro group might be reduced to an amino group under certain conditions, or the methyl ester could be hydrolyzed to form a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the nitro group might make the compound more reactive, while the methyl ester group could influence its solubility in different solvents .Applications De Recherche Scientifique

Synthesis and Structural Analysis

One-Pot Synthesis

This compound is part of a class of chemicals that can be synthesized through one-pot procedures, demonstrating the efficiency and versatility of these methods in producing complex molecules. For instance, a one-pot synthesis strategy was employed to create tetrasubstituted thiophenes, showcasing the potential for efficient synthesis of similar compounds (S. N. Sahu et al., 2015).

Crystal Structure Determination

Detailed structural analysis through X-ray crystallography has been conducted for molecules within this chemical family, providing insights into their molecular geometry and confirming their synthesized structures (Xiang-Shan Wang et al., 2005).

Corrosion Inhibition

Industrial Applications

Derivatives of the compound have been investigated for their effectiveness as corrosion inhibitors, which are crucial for protecting metals in industrial processes. Research has shown that certain derivatives can offer significant protection against corrosion, highlighting their potential industrial applications (P. Dohare et al., 2017).

Quantum Chemical Studies

Theoretical Characterization

DFT (Density Functional Theory) calculations and quantum chemical studies have been used to analyze the molecular structure and interactions of pyran derivatives. These studies provide a deeper understanding of the molecule's electronic structure and potential interactions, which are valuable for designing new materials and drugs (Bushra Chowhan et al., 2020).

Antimicrobial and Antifungal Activities

Biological Applications

Research into the antimicrobial and antifungal activities of pyran derivatives has shown promising results. These compounds have been evaluated for their potential to act against various bacterial and fungal strains, indicating their possible use in developing new antimicrobial agents (Ajmal R. Bhat et al., 2015).

Propriétés

IUPAC Name |

methyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H-thiochromeno[4,3-b]pyran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O6S/c1-27-19(23)16-14(10-5-4-6-11(9-10)22(25)26)15-17(28-18(16)21)12-7-2-3-8-13(12)29-20(15)24/h2-9,14H,21H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOLYYIJYWTSFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC2=C(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)SC4=CC=CC=C42)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2659191.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-((3-methylquinoxalin-2-yl)thio)ethanone](/img/structure/B2659192.png)

![1-[5-(3-Methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2659197.png)

![2-(2-(Diethylamino)ethyl)-1-(4-ethoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2659199.png)

![3-[4-(Thiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid ethyl ester](/img/structure/B2659200.png)

![1-(Azepan-1-yl)-2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2659201.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide](/img/structure/B2659202.png)

![2-[methyl(prop-2-yn-1-yl)amino]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2659203.png)

![ethyl 4-[({[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2659206.png)